
N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Description
N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C22H22ClN3O2S2 and its molecular weight is 460.01. The purity is usually 95%.
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Biological Activity
N-(4-chlorophenethyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a complex organic compound belonging to the class of thiazole derivatives. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C19H20ClN3O2S, with a molecular weight of 379.9 g/mol. The compound features a thiazole ring, a chlorophenyl group, and an acetamide moiety, contributing to its diverse biological activities.
Property | Value |
---|---|
Molecular Formula | C₁₉H₂₀ClN₃O₂S |
Molecular Weight | 379.9 g/mol |
IUPAC Name | This compound |
SMILES Representation | CC1=CSC(=N1)C(=O)CC(C2=CC=C(C=C2)Cl)=N(C(=O)C3=CC=CC=C3)C |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The compound exhibits antimicrobial activity by inhibiting bacterial lipid biosynthesis and can induce apoptosis in cancer cells through the modulation of key signaling pathways.
Antimicrobial Activity
Recent studies have demonstrated that this compound shows significant antimicrobial properties against various bacterial strains.
Table 1: Antimicrobial Activity Against Bacterial Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
Klebsiella pneumoniae | 32 |
Anticancer Activity
The compound's anticancer potential has been explored in various cancer cell lines, particularly breast cancer. Research indicates that it can inhibit cell proliferation and induce apoptosis in these cells.
Case Study: Breast Cancer Cell Line
In a study conducted on MCF-7 breast cancer cells, treatment with this compound resulted in:
-
Cell Viability Reduction : A dose-dependent decrease in cell viability was observed.
- IC50 Value : Approximately 25 µM after 48 hours of treatment.
- Apoptosis Induction : Flow cytometry analysis revealed an increase in early and late apoptotic cells.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O2S2/c1-15-2-8-18(9-3-15)25-21(28)14-30-22-26-19(13-29-22)12-20(27)24-11-10-16-4-6-17(23)7-5-16/h2-9,13H,10-12,14H2,1H3,(H,24,27)(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCDHROIUUNOCKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.